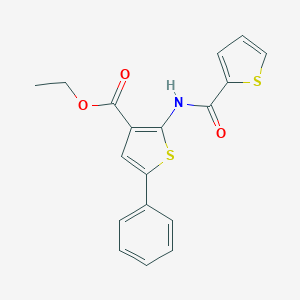![molecular formula C22H15N3OS B381752 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 315683-77-3](/img/structure/B381752.png)
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines quinoline, thieno[2,3-d]pyrimidine, and p-tolyl moieties. The presence of these functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Quinolin-8-yloxy Group: This step involves the nucleophilic substitution reaction where quinolin-8-ol reacts with a suitable leaving group on the thieno[2,3-d]pyrimidine core.
Attachment of the p-Tolyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or thieno[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby exerting its biological effects. Pathways involved may include signal transduction cascades, cell cycle regulation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Quinoline Derivatives: Compounds with the quinoline moiety are known for their diverse pharmacological properties.
Pyrimidine Derivatives: These compounds are widely studied for their roles in medicinal chemistry.
Uniqueness
4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is unique due to the combination of its three distinct functional groups, which confer a broad spectrum of biological activities. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c1-14-7-9-15(10-8-14)17-12-27-22-19(17)21(24-13-25-22)26-18-6-2-4-16-5-3-11-23-20(16)18/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFCXIKAWTUGIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-Oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B381669.png)
![Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381673.png)
![Ethyl 5-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381674.png)
![Ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381676.png)
![Ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381677.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B381680.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B381682.png)
![3-Amino-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B381684.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B381685.png)
![3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381687.png)
![3-[(3,4-dimethoxybenzylidene)amino]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381689.png)
![5-amino-1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B381690.png)
![3-{[(5-methyl-2-furyl)methylene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381691.png)
